![molecular formula C17H12ClFN2O2S B2687366 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate CAS No. 1396627-17-0](/img/structure/B2687366.png)
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate
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Overview
Description
The compound “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate” is a complex organic molecule that contains several functional groups. It has a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), an azetidine ring, which is a three-membered nitrogen-containing ring, and a benzoate group, which is a common motif in pharmaceutical chemistry .
Scientific Research Applications
Anti-Parkinsonian Agents
1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives have been designed and synthesized as novel anti-Parkinsonian agents . They have shown improved pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice .
Neuroprotective Properties
These compounds have been found to be active in alleviating haloperidol-induced catalepsy in mice . Biochemical estimations of malondialdehyde (MDA), glutathione (GSH), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) from brain homogenate were carried out to highlight the neuroprotective properties associated with them .
Anti-tubercular Compounds
Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds have been reported . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Organic Light Emitting Diodes (OLEDs)
These materials have been successfully used as dopant emitters in Organic Light Emitting Diodes (OLEDs) . All dopant devices showed strong emission, low turn-on voltage (3.9-4.8 V), and the devices based on difluoroborate complexes showed better EL performance than the ligand .
Antimicrobial Activity
Benzothiazole derivatives have shown antimicrobial activity . Sulfazole, a benzothiazole derivative, is used as an antimicrobial agent .
Anticancer Activity
Benzothiazole derivatives have also shown anticancer activity . Tiazofurin, a benzothiazole derivative, is used as an anticancer agent .
Antidiabetic Activity
Benzothiazole derivatives have shown antidiabetic activity . They have pharmaceutical and biological activities that include antidiabetic properties .
Anti-inflammatory Activity
Benzothiazole derivatives have shown anti-inflammatory activity . They have pharmaceutical and biological activities that include anti-inflammatory properties .
Mechanism of Action
Target of Action
Compounds containing a benzothiazole moiety, like “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate”, are often associated with anti-tubercular activity . They may target enzymes like DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
The compound might interact with its target enzyme, leading to the inhibition of the enzyme’s activity. This could result in the disruption of essential biochemical processes in the bacteria, leading to its death .
Biochemical Pathways
The compound might affect the synthesis of cell wall components in Mycobacterium tuberculosis, disrupting the integrity of the bacterial cell wall and leading to cell death .
Result of Action
The ultimate effect of the compound’s action would be the death of Mycobacterium tuberculosis cells, potentially leading to the resolution of a tuberculosis infection .
properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-chloro-6-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2S/c18-11-4-3-5-12(19)15(11)16(22)23-10-8-21(9-10)17-20-13-6-1-2-7-14(13)24-17/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUSGNSLXGCTTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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